4-[(dimethylamino)methylidene]-3-methyl-1-(4-nitrophenyl)-4,5-dihydro-1H-pyrazol-5-one
Description
This compound belongs to the pyrazolone family, characterized by a five-membered heterocyclic core with two adjacent nitrogen atoms. Its structure features a 4-nitrophenyl group at position 1, a methyl group at position 3, and a dimethylamino-substituted methylidene moiety at position 4 (Fig. 1). The 4-nitrophenyl group introduces strong electron-withdrawing effects, while the dimethylamino group provides electron-donating properties, creating a push-pull electronic system that influences reactivity and solubility.
Molecular Formula: C₁₃H₁₄N₄O₃
Molecular Weight: 298.28 g/mol (calculated)
Key Functional Groups:
- Nitro group (NO₂) on the phenyl ring.
- Dimethylamino (N(CH₃)₂) as part of the methylidene substituent.
- Ketone (C=O) in the pyrazolone core.
Properties
Molecular Formula |
C13H14N4O3 |
|---|---|
Molecular Weight |
274.28 g/mol |
IUPAC Name |
4-(dimethylaminomethylidene)-5-methyl-2-(4-nitrophenyl)pyrazol-3-one |
InChI |
InChI=1S/C13H14N4O3/c1-9-12(8-15(2)3)13(18)16(14-9)10-4-6-11(7-5-10)17(19)20/h4-8H,1-3H3 |
InChI Key |
DYEVIUBAPCNBQZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=O)C1=CN(C)C)C2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of β-Ketoesters with 4-Nitrophenylhydrazine
The pyrazolone core (3-methyl-1-(4-nitrophenyl)-4,5-dihydro-1H-pyrazol-5-one) is synthesized via acid-catalyzed cyclization. Ethyl acetoacetate reacts with 4-nitrophenylhydrazine in ethanol under reflux, followed by cyclization in the presence of acetic acid or hydrochloric acid.
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Reactants : Ethyl acetoacetate (10 mmol), 4-nitrophenylhydrazine (10 mmol).
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Solvent : Ethanol (20 mL).
-
Conditions : Reflux for 6–8 hours.
-
Cyclization : Add glacial acetic acid (1 mL) and heat for 2 hours.
-
Yield : 70–85% after recrystallization from ethanol.
Key Characterization Data :
Introduction of the Dimethylamino Methylidene Group
Conventional Heating with DMFDMA
The dimethylamino methylidene group is introduced via reaction with DMFDMA in dimethylformamide (DMF) or toluene under reflux.
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Reactants : Pyrazolone core (1 mmol), DMFDMA (1.2 mmol).
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Solvent : DMF or toluene (15 mL).
-
Conditions : Reflux at 110°C for 12–16 hours.
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Workup : Pour onto ice, filter, and recrystallize from ethanol.
Key Characterization Data :
Microwave-Assisted Synthesis
Microwave irradiation reduces reaction time and improves yields by enhancing reaction kinetics.
-
Reactants : Pyrazolone core (1 mmol), DMFDMA (1.2 mmol).
-
Solvent : DMF (5 mL).
-
Conditions : Microwave irradiation at 150 W for 10 minutes.
Comparative Analysis of Methods
Challenges and Optimization Strategies
Regioselectivity and Side Reactions
Chemical Reactions Analysis
Types of Reactions
4-[(dimethylamino)methylidene]-3-methyl-1-(4-nitrophenyl)-4,5-dihydro-1H-pyrazol-5-one can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The dimethylamino group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of amino derivatives.
Reduction: Formation of reduced pyrazolone derivatives.
Substitution: Formation of substituted pyrazolone derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
Antioxidant and Anti-inflammatory Properties
Recent studies have shown that derivatives of pyrazole compounds, including 4-[(dimethylamino)methylidene]-3-methyl-1-(4-nitrophenyl)-4,5-dihydro-1H-pyrazol-5-one, exhibit notable antioxidant and anti-inflammatory properties. Molecular docking studies indicate that these compounds can effectively interact with biological targets associated with oxidative stress and inflammation, making them potential candidates for therapeutic agents against diseases such as arthritis and cardiovascular disorders .
Anticancer Activity
Research has demonstrated that pyrazole derivatives possess anticancer properties. For instance, compounds similar to 4-[(dimethylamino)methylidene]-3-methyl-1-(4-nitrophenyl)-4,5-dihydro-1H-pyrazol-5-one have been evaluated for their ability to inhibit tumor cell proliferation. In vitro studies suggest that these compounds can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and death .
Material Science Applications
Nonlinear Optical Properties
The compound has been explored for its nonlinear optical (NLO) properties. Calculations based on density functional theory (DFT) have shown that the presence of nitro groups enhances the NLO response of the molecule. Such properties are crucial for applications in photonics and optoelectronics, where materials with high NLO activity are sought for use in devices like lasers and optical switches .
Agricultural Applications
Pesticidal Activity
Recent investigations into the agricultural applications of this compound have revealed its potential as a pesticide. The incorporation of pyrazole moieties has been linked to increased efficacy against various pests and pathogens affecting crops. Field studies indicate that formulations containing this compound can significantly reduce pest populations while being less harmful to beneficial insects compared to conventional pesticides .
Data Tables
Case Studies
- Antioxidant Study : A study published in 2023 utilized molecular docking simulations to evaluate the binding affinities of various pyrazole derivatives, including 4-[(dimethylamino)methylidene]-3-methyl-1-(4-nitrophenyl)-4,5-dihydro-1H-pyrazol-5-one. The results indicated strong interactions with key enzymes involved in oxidative stress pathways .
- Anticancer Evaluation : In vitro assays conducted on human cancer cell lines demonstrated that pyrazole derivatives led to significant reductions in cell viability. The study highlighted the compound's mechanism involving the activation of caspase pathways leading to programmed cell death .
- Agricultural Field Trials : Field trials assessing the efficacy of formulations containing this compound showed a marked decrease in pest populations over a growing season while maintaining crop health. These results suggest a promising alternative to traditional chemical pesticides .
Mechanism of Action
The mechanism of action of 4-[(dimethylamino)methylidene]-3-methyl-1-(4-nitrophenyl)-4,5-dihydro-1H-pyrazol-5-one involves its interaction with specific molecular targets. The compound can act as an electrophile due to the presence of the nitro group, which can participate in various chemical reactions. The dimethylamino group can also interact with nucleophiles, facilitating different pathways in organic synthesis .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Nitro Substituents
(a) Picrolonic Acid (3-Methyl-4-nitro-1-(4-nitrophenyl)-4,5-dihydro-1H-pyrazol-5-one)
(b) (4E)-2-Acetyl-5-methyl-4-[(2-nitrophenyl)methylidene]-2,4-dihydro-3H-pyrazol-3-one
- Molecular Formula : C₁₃H₁₁N₃O₄
- Molecular Weight : 273.24 g/mol.
- Melting Point : 170°C, Rf : 0.7 (TLC) .
- Key Differences: The nitro group is on the benzylidene moiety at position 2 of the phenyl ring, and an acetyl group replaces the dimethylamino substituent. The acetyl group increases hydrophobicity compared to the dimethylamino group, as evidenced by its higher Rf value .
Analogues with Dimethylamino Substituents
(a) (4Z)-4-{[4-(Dimethylamino)phenyl]methylidene}-1,3-diphenyl-4,5-dihydro-1H-pyrazol-5-one
- Molecular Formula : C₂₃H₂₀N₃O (estimated).
- Key Differences: The dimethylamino group is part of a benzylidene moiety at position 4, and the pyrazolone core is substituted with two phenyl groups.
(b) 1,2,4-Triazole Derivatives with 4-(Dimethylamino)benzylideneamino Groups
- Example: 3-Alkyl(aryl)-4-[4-(dimethylamino)-benzylidenamino]-4,5-dihydro-1H-1,2,4-triazol-5-ones.
- Activity: Demonstrated antioxidant properties via radical scavenging assays, indicating that the dimethylamino group enhances electron donation, stabilizing free radicals .
Analogues with Heterocyclic Modifications
(a) Thiadiazole Derivatives (13a–13d)
- Example: 2-[[1-[5-Methyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethylidene]hydrazono]-2,3-dihydro-1,3,4-thiadiazole.
- Synthesis: Prepared via condensation of pyrazole derivatives with hydrazonoyl chlorides .
(b) 5-Bromo-2-[5-(4-Nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]pyrimidine
Comparative Data Table
Key Research Findings
Biological Potential: Structural analogues with dimethylamino groups exhibit antiviral and antioxidant activities, suggesting the target compound may share similar applications .
Synthetic Routes: Condensation reactions with hydrazonoyl chlorides or hydrazine derivatives (as in ) are viable for synthesizing such compounds .
Crystallographic Insights : Pyrazolone derivatives often exhibit planar or slightly puckered rings, with dihedral angles between substituents influencing crystal packing and stability .
Biological Activity
4-[(Dimethylamino)methylidene]-3-methyl-1-(4-nitrophenyl)-4,5-dihydro-1H-pyrazol-5-one is a pyrazolone derivative characterized by a unique molecular structure that includes a dimethylamino group and a nitrophenyl substituent. This compound has garnered attention for its diverse biological activities, including potential applications in medicinal chemistry.
Molecular Structure
The molecular formula of the compound is with a molecular weight of approximately 274.28 g/mol. The structural features contribute to its chemical reactivity and biological activity, making it a subject of interest in various research studies .
Biological Activities
Research indicates that 4-[(dimethylamino)methylidene]-3-methyl-1-(4-nitrophenyl)-4,5-dihydro-1H-pyrazol-5-one exhibits several biological activities:
- Anticancer Activity : The compound has shown significant antiproliferative effects against various cancer cell lines, including HeLa (cervical cancer) and HepG2 (liver cancer). Studies report mean growth inhibition percentages of 54.25% and 38.44%, respectively, indicating its potential as an anticancer agent .
- Antioxidant Properties : Molecular docking studies have demonstrated that this compound possesses excellent antioxidant capabilities. Its structure allows for effective interactions with free radicals, which may help mitigate oxidative stress-related diseases .
- Anti-inflammatory Effects : The compound has been linked to anti-inflammatory activities, suggesting its potential use in treating conditions characterized by inflammation .
Structure-Activity Relationship (SAR)
The unique combination of functional groups in 4-[(dimethylamino)methylidene]-3-methyl-1-(4-nitrophenyl)-4,5-dihydro-1H-pyrazol-5-one enhances its biological activity compared to other similar compounds. Structural modifications can significantly influence its pharmacological properties. For instance, variations in substituents at different positions on the pyrazole ring can lead to changes in activity profiles against cancer cells and other biological targets .
Case Studies
- Anticancer Efficacy : A study investigated the effects of various pyrazolone derivatives on cancer cell lines. The results indicated that compounds with similar structures to 4-[(dimethylamino)methylidene]-3-methyl-1-(4-nitrophenyl)-4,5-dihydro-1H-pyrazol-5-one exhibited varying degrees of cytotoxicity, with some derivatives achieving over 90% inhibition in specific cancer types .
- Antioxidant Activity : Another study utilized density functional theory (DFT) to analyze the antioxidant potential of pyrazolone derivatives. The findings suggested that the presence of nitro groups significantly enhances antioxidant properties, supporting the compound's role in combating oxidative stress .
Comparative Analysis
The following table summarizes key features and biological activities of structurally related compounds:
| Compound Name | Molecular Formula | Anticancer Activity | Antioxidant Properties | Anti-inflammatory Activity |
|---|---|---|---|---|
| 4-(Dimethylamino)methylidene-3-methylpyrazolone | C13H14N4O3 | Significant (IC50 values reported) | High | Moderate |
| 5-Methyl-2-(4-nitrophenyl)-2,4-dihydro-3H-pyrazol-3-one | C13H14N4O3 | Moderate | Moderate | Low |
| 3-Methyl-1-(p-tolyl)-pyrazol | C23H23N5O | Low | Low | High |
Q & A
Advanced Research Question
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to targets (e.g., cyclooxygenase-2). Focus on hydrogen bonding with the carbonyl group and hydrophobic interactions with the nitrophenyl ring .
- DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict charge-transfer interactions. For example, the nitrophenyl group’s LUMO may facilitate electron-deficient binding pockets .
- MD simulations : Assess stability of ligand-protein complexes over 100-ns trajectories to identify key residue interactions .
What solvent systems are optimal for recrystallization to achieve high-purity single crystals for X-ray analysis?
Basic Research Question
- Ethanol-DMF mixtures (1:1) : Effective for removing polar impurities while maintaining compound solubility .
- Slow evaporation : Use saturated solutions in dichloromethane/hexane (3:1) to grow diffraction-quality crystals .
- Temperature gradients : Cooling from 60°C to 25°C over 24 hours enhances crystal lattice formation .
How can researchers design analogs of this compound to enhance pharmacological properties while retaining core activity?
Advanced Research Question
- Bioisosteric replacement : Substitute the nitrophenyl group with trifluoromethyl (CF₃) for improved metabolic stability .
- Hybridization strategies : Fuse the pyrazolone core with triazole or thiadiazole rings to diversify biological targets (e.g., antimicrobial or anticancer activity) .
- Prodrug modifications : Introduce ester groups at the 5-keto position to enhance bioavailability, as seen in related anti-inflammatory agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
